
(2E)-3-(2-Ethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one
Overview
Description
(2E)-3-(2-Ethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one is a chemical compound that belongs to the family of chalcones. Chalcones are a group of naturally occurring compounds that have been widely studied due to their potential biological activities.
Mechanism Of Action
((2E)-3-(2-Ethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one)-3-(2-Ethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one exhibits its biological activities through various mechanisms of action. It has been found to inhibit the activity of various enzymes and proteins such as COX-2, lipoxygenase, and NF-κB. It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, it has been found to induce apoptosis in cancer cells and inhibit the growth of tumors.
Biochemical and Physiological Effects:
((2E)-3-(2-Ethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one)-3-(2-Ethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one has been found to exhibit various biochemical and physiological effects. It has been found to reduce inflammation, oxidative stress, and cell proliferation. It also exhibits antimicrobial activity against various microorganisms such as bacteria and fungi.
Advantages And Limitations For Lab Experiments
One advantage of using ((2E)-3-(2-Ethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one)-3-(2-Ethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one in lab experiments is its potential biological activities. It exhibits a wide range of pharmacological properties, which makes it a promising compound for further research. However, one limitation is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for the research of ((2E)-3-(2-Ethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one)-3-(2-Ethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one. One direction is to further investigate its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. Another direction is to study its mechanism of action in more detail and identify its molecular targets. Additionally, research can focus on improving its solubility and bioavailability to enhance its potential use in lab experiments and clinical trials.
Scientific Research Applications
((2E)-3-(2-Ethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one)-3-(2-Ethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one has been studied for its potential biological activities. It has been found to exhibit various pharmacological properties such as anti-inflammatory, antioxidant, antimicrobial, antitumor, and antiviral activities. It has also been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.
properties
IUPAC Name |
(E)-3-(2-ethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O2/c1-2-25-23-11-7-6-10-21(23)16-17-22(24)20-14-12-19(13-15-20)18-8-4-3-5-9-18/h3-17H,2H2,1H3/b17-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLWDPXHSSIRBV-WUKNDPDISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-Ethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(piperidin-4-yl)methyl]cyclobutanecarboxamide](/img/structure/B3154164.png)

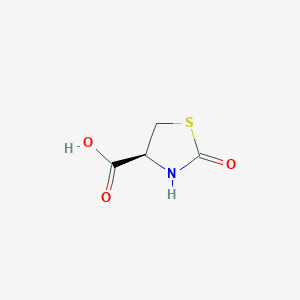
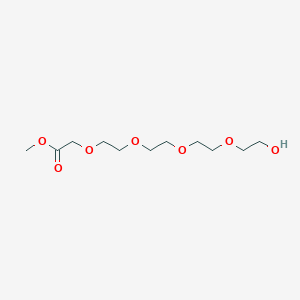


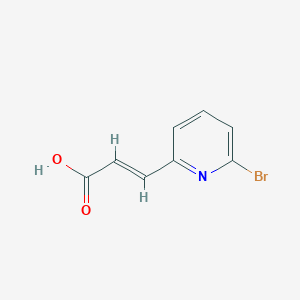

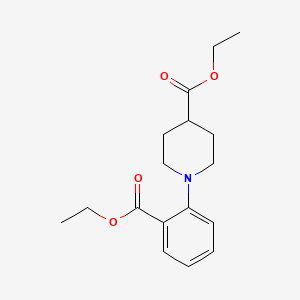



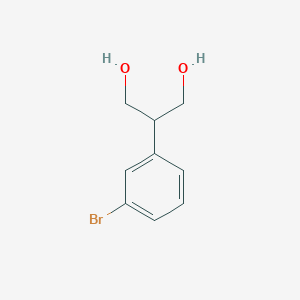
![5-(Dodecyl)thieno[3,4-c]pyrrole-4,6-dione](/img/structure/B3154271.png)